

Spectroscopic Characterization of 4-Methylmorpholine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylmorpholine-3-carboxylic acid

Cat. No.: B1603699

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Introduction

4-Methylmorpholine-3-carboxylic acid is a heterocyclic compound of interest in synthetic chemistry and drug discovery. As a substituted morpholine, it possesses a conformationally constrained scaffold, while the carboxylic acid moiety provides a handle for further chemical modification. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation rooted in the principles of spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for the atoms of **4-Methylmorpholine-3-carboxylic acid** ($C_6H_{11}NO_3$, Molecular Weight: 145.16 g/mol) will be used throughout this guide.^[1]

Caption: Structure and numbering of **4-Methylmorpholine-3-carboxylic acid**.

Proton (^1H) Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol (Exemplary)

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Methylmorpholine-3-carboxylic acid** in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol- d_4 , CD_3OD). The choice of solvent is critical; CD_3OD is used here as it readily solubilizes the compound and its exchangeable proton (OH) does not obscure other signals.
- **Instrument:** A 400 MHz NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse experiment (zg).
 - **Temperature:** 298 K.
 - **Number of Scans:** 16 (adjust as needed for signal-to-noise).
 - **Relaxation Delay:** 2.0 seconds.
 - **Reference:** The residual solvent peak of CD_3OD is used as an internal standard ($\delta = 3.31$ ppm).

Data Summary and Interpretation

The ^1H NMR spectrum provides a distinct fingerprint for the molecule. The morpholine ring protons appear as complex multiplets due to their fixed chair conformation, while the N-methyl group gives a characteristic singlet.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale for Assignment
4.24 - 4.22	m	1H	H-2	This proton is adjacent to the electron-withdrawing oxygen (O1) and the nitrogen (N4), causing a significant downfield shift.
4.00 - 3.99	m	1H	H-6 (eq)	Protons on C6 are adjacent to the electronegative oxygen, shifting them downfield. The equatorial proton typically appears slightly downfield of the axial proton.
3.74 - 3.64	m	3H	H-3, H-6 (ax), H-5 (eq)	This complex multiplet contains the proton at the chiral center (H-3) and other ring protons. H-3 is deshielded by the adjacent nitrogen and the carboxylic acid group.
3.42 - 3.38	m	1H	H-2	The second proton on C2,

				adjacent to oxygen and nitrogen.
3.20 - 3.19	m	1H	H-5 (ax)	The axial proton on C5, adjacent to the nitrogen atom.
2.95	s	3H	N-CH ₃	The three protons of the methyl group are equivalent and show no coupling, resulting in a sharp singlet. Its position is characteristic for a methyl group attached to a nitrogen atom.

Data sourced from Benchchem based on a synthesis protocol.[\[1\]](#)

Expertise in Interpretation: The complexity of the multiplets between 3.19 and 4.24 ppm is characteristic of the morpholine ring's rigid chair conformation.[\[2\]](#)[\[3\]](#) In this conformation, axial and equatorial protons have different chemical environments and exhibit complex spin-spin coupling (both geminal and vicinal), preventing a simple first-order analysis (n+1 rule). The signals are often overlapping, requiring 2D NMR techniques like COSY for definitive assignment. The singlet at 2.95 ppm is a clear indicator of the N-methyl group, confirming the N-alkylation of the morpholine ring.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information on the carbon framework of the molecule. Since no direct experimental spectrum was found in the cited literature, the following is a predicted spectrum based on established chemical shift ranges for similar functional groups.

Experimental Protocol (Exemplary)

- Sample Preparation: As per ^1H NMR protocol.
- Instrument: A 100 MHz (for ^{13}C) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Temperature: 298 K.
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2.0 seconds.
 - Reference: The solvent peak of CD_3OD ($\delta = 49.0$ ppm).

Predicted Data and Interpretation

The predicted chemical shifts are derived from typical values for N-substituted morpholines and carboxylic acids.[\[4\]](#)[\[5\]](#)

Predicted Chemical Shift (δ) ppm	Carbon Assignment	Rationale for Prediction
~170-175	C=O	The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this downfield region. ^[5]
~65-70	C-2, C-6	These carbons are attached to the electronegative ring oxygen (O1), causing a significant downfield shift into the typical C-O range.
~55-60	C-3	This carbon is adjacent to the nitrogen atom and the carboxylic acid group, leading to a downfield shift.
~50-55	C-5	This carbon is adjacent to the nitrogen atom.
~45-50	N-CH ₃	The N-methyl carbon appears in a characteristic region for carbons attached to a nitrogen atom.

Causality Behind Predictions: The chemical shifts of the morpholine ring carbons (C2, C3, C5, C6) are primarily influenced by their proximity to the heteroatoms (N4 and O1). Carbons adjacent to the oxygen (C2, C6) are expected to be the most downfield. The presence of the carboxylic acid substituent at the C3 position will further deshield C3 relative to C5. The carbonyl carbon of the acid is the most down-of-all, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. While an

experimental spectrum for the title compound is not available, its key absorptions can be reliably predicted.

Experimental Protocol (Exemplary)

- **Sample Preparation:** Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition Parameters:**
 - Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
 - Format: Transmittance or Absorbance.

Predicted Data and Interpretation

The predicted IR spectrum is dominated by the features of the carboxylic acid and the morpholine backbone.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale for Prediction
3300 - 2500 (very broad)	O-H stretch	Carboxylic Acid	This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.
2980 - 2850 (sharp)	C-H stretch	Aliphatic (CH ₂ , CH ₃)	These absorptions arise from the stretching of C-H bonds in the morpholine ring and the N-methyl group.
1730 - 1700 (strong, sharp)	C=O stretch	Carboxylic Acid	A strong, sharp peak in this region is definitive for the carbonyl group of a carboxylic acid.
1320 - 1210 (medium)	C-O stretch	Carboxylic Acid & Ether	This region will contain contributions from both the C-O single bond of the carboxylic acid and the C-O-C ether linkage within the morpholine ring.

1200 - 1050 (medium)

C-N stretch

Tertiary Amine

This absorption corresponds to the stretching of the C-N bonds within the N-methylmorpholine structure.

Expertise in Interpretation: The most diagnostic feature would be the simultaneous presence of a very broad O-H stretch centered around 3000 cm^{-1} and a strong carbonyl (C=O) peak around 1710 cm^{-1} .^[6] This combination is a highly reliable indicator of a carboxylic acid functional group. The C-H stretches just below 3000 cm^{-1} confirm the aliphatic nature of the ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol (Exemplary)

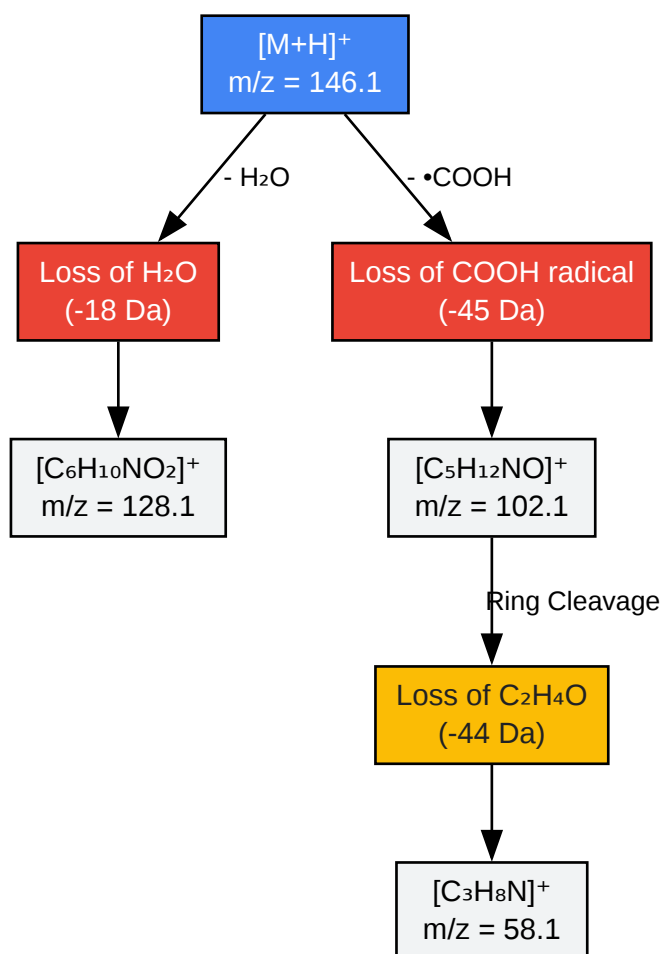
- Sample Introduction: Infuse a dilute solution of the sample (e.g., in methanol) directly into the ion source.
- Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- Acquisition Parameters:
 - Ionization Mode: Positive (to observe $[M+H]^+$) and Negative (to observe $[M-H]^-$).
 - Mass Range: m/z 50 - 500.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: $120\text{ }^{\circ}\text{C}$.

Predicted Data and Fragmentation Analysis

The predicted m/z values are based on the compound's exact mass and common ionization adducts.^[7]

Predicted m/z	Ion Species	Rationale
146.081	$[M+H]^+$	Protonated molecule; expected to be the base peak in positive ESI mode.
168.063	$[M+Na]^+$	Sodiated adduct; commonly observed in ESI-MS.
144.066	$[M-H]^-$	Deprotonated molecule; expected to be the base peak in negative ESI mode.

Fragmentation Pathway: In tandem MS (MS/MS) experiments, the protonated molecule ($[M+H]^+$ at m/z 146.1) would likely undergo fragmentation. The most probable fragmentation pathway involves the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or CO₂ (44 Da), and cleavage of the morpholine ring.



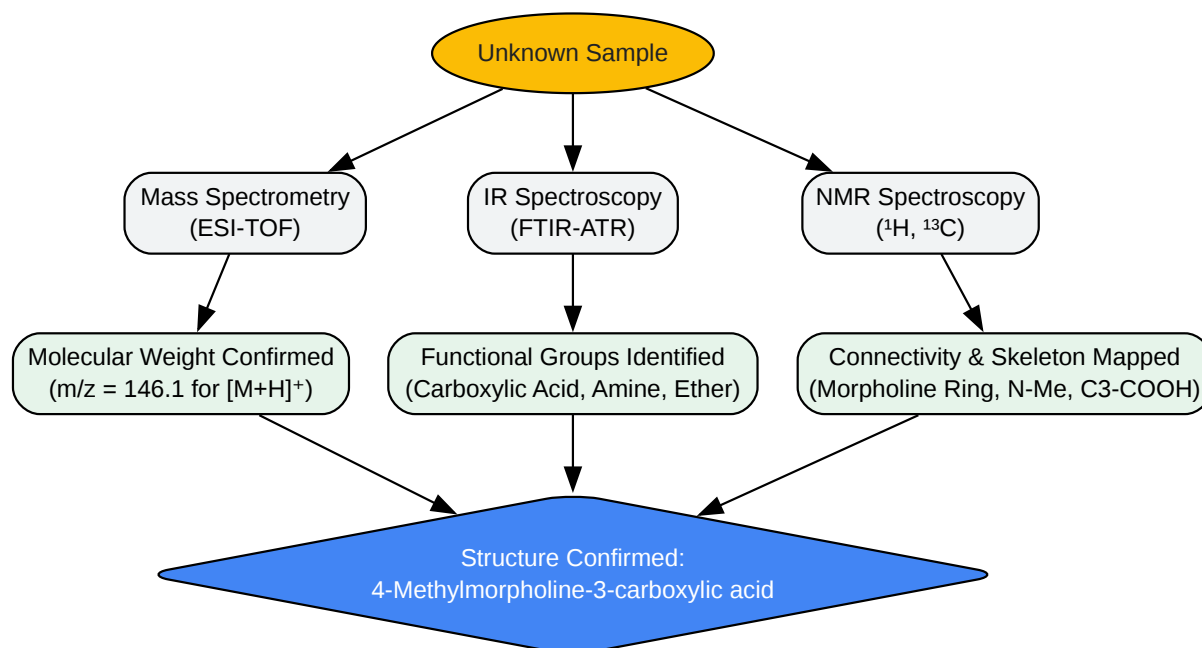
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Caption: Plausible fragmentation pathway for $[M+H]^+$ of the title compound.

Trustworthiness of Analysis: The fragmentation is guided by established principles.[8][9] The initial loss of water or the entire carboxyl group is a common pathway for protonated carboxylic acids. Subsequent fragmentation of the morpholine ring, such as the loss of an ethylene oxide unit, is also a characteristic cleavage for this heterocyclic system. The fragment at m/z 102.1 corresponds to the 4-methylmorpholine cation radical after loss of the carboxyl group, a very stable and expected fragment.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of **4-Methylmorpholine-3-carboxylic acid** is not based on a single technique but on the convergence of all spectroscopic data. The following workflow illustrates the logical process of structure elucidation.



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Caption: Logical workflow for the integrated spectroscopic analysis.

Conclusion

The collective spectroscopic evidence provides a definitive structural confirmation of **4-Methylmorpholine-3-carboxylic acid**. ¹H NMR confirms the presence and connectivity of the morpholine ring protons and the N-methyl group. Predicted ¹³C NMR accounts for all six unique carbon environments. Predicted IR spectroscopy corroborates the key functional groups, especially the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This guide demonstrates how a multi-technique spectroscopic approach ensures the highest level of scientific integrity and confidence in molecular characterization.

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